molecular formula C18H22O2 B11944711 3,3',5,5'-Tetramethyl-4,4'-dimethoxy-1,1'-biphenyl CAS No. 47075-39-8

3,3',5,5'-Tetramethyl-4,4'-dimethoxy-1,1'-biphenyl

Cat. No.: B11944711
CAS No.: 47075-39-8
M. Wt: 270.4 g/mol
InChI Key: LZRFEVSDBKMZJX-UHFFFAOYSA-N
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Description

1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- is an organic compound with the molecular formula C16H18O2 This compound is characterized by its biphenyl structure, where two benzene rings are connected by a single bond, and it features methoxy and methyl groups at specific positions on the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl derivatives that have appropriate substituents.

    Methoxylation: Introduction of methoxy groups (-OCH3) at the 4,4’ positions can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated biphenyl derivatives.

    Reduction: Hydroxy-substituted biphenyls.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include oxidative stress response and modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl,4,4’-dimethoxy-: Similar structure but lacks the methyl groups at the 3,3’,5,5’ positions.

    1,1’-Biphenyl,3,3’-dimethoxy-: Similar structure but with methoxy groups at different positions.

    1,1’-Biphenyl,3,3’,5,5’-tetramethyl-: Similar structure but lacks the methoxy groups.

Uniqueness

1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- is unique due to the specific arrangement of methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

47075-39-8

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

2-methoxy-5-(4-methoxy-3,5-dimethylphenyl)-1,3-dimethylbenzene

InChI

InChI=1S/C18H22O2/c1-11-7-15(8-12(2)17(11)19-5)16-9-13(3)18(20-6)14(4)10-16/h7-10H,1-6H3

InChI Key

LZRFEVSDBKMZJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2=CC(=C(C(=C2)C)OC)C

Origin of Product

United States

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